Chloro(2-phenylethyl)mercury
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Overview
Description
Chloro(2-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5CH2CH2Cl→ClHgC6H5CH2CH2Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other organomercury species.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Scientific Research Applications
Chloro(2-phenylethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methylmercury chloride: Another organomercury compound with a methyl group instead of a 2-phenylethyl group.
Phenylmercury chloride: Contains a phenyl group bonded to mercury.
Ethylmercury chloride: Features an ethyl group attached to the mercury atom.
Uniqueness
Chloro(2-phenylethyl)mercury is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
27151-79-7 |
---|---|
Molecular Formula |
C8H9ClHg |
Molecular Weight |
341.20 g/mol |
IUPAC Name |
chloro(2-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
QZQSJABYVLGOLW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC[Hg]Cl |
Origin of Product |
United States |
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